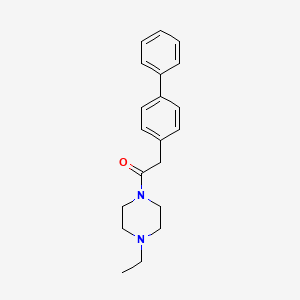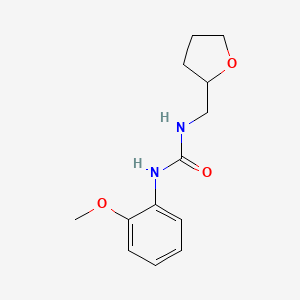![molecular formula C17H20N6O2 B5307957 1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307957.png)
1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide, commonly known as MP-10, is a chemical compound that has been widely studied for its potential pharmacological properties. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it has been suggested that MP-10 may exert its effects by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been suggested that MP-10 may act as a modulator of the immune system, leading to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
MP-10 has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, MP-10 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, leading to its analgesic effects.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard organic chemistry techniques. MP-10 has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of MP-10 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for further research on MP-10. One area of research could focus on the development of new synthetic methods for MP-10 that are more efficient and cost-effective. Another area of research could focus on the identification of the exact mechanism of action of MP-10, which could lead to the development of more targeted therapies for various diseases. Additionally, further research could be conducted to explore the potential use of MP-10 in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesis Methods
The synthesis of MP-10 has been described in several scientific publications. One such method involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with N-(4-pyridinylmethyl)piperazine in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with 2-(2-oxo-1-pyrrolidinyl)acetic acid to yield MP-10. Another method involves the reaction of 1-(4-pyridinylmethyl)piperazine with 5-methyl-2-pyrazinecarboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The product is then treated with 2-(2-oxo-1-pyrrolidinyl)acetic acid to obtain MP-10.
Scientific Research Applications
MP-10 has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders. MP-10 has also been shown to have antitumor effects, making it a promising candidate for cancer treatment. In addition, MP-10 has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(5-methylpyrazine-2-carbonyl)-N-(pyridin-4-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12-8-21-14(10-20-12)17(25)23-7-6-19-11-15(23)16(24)22-9-13-2-4-18-5-3-13/h2-5,8,10,15,19H,6-7,9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVZCGOHNFNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCNCC2C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-1-(3-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5307878.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5307886.png)
![N-(4-fluorophenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307891.png)
![N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide](/img/structure/B5307896.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5307912.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine](/img/structure/B5307920.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5307928.png)
![1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5307933.png)

![1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5307950.png)
![4-{3-[4-(dimethylamino)phenyl]-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl}-3-penten-2-one](/img/structure/B5307962.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5307988.png)